N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide is a synthetic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structural properties, which make it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(12-14-8-4-3-5-9-14)11-7-6-10-16-15(18)13-19-2/h3-5,8-9H,10-13H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYTJGWWCIVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)COC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide typically involves multi-step synthetic routes. One common method includes the reaction of benzylamine with propargyl bromide to form N-benzylpropargylamine. This intermediate is then reacted with methyl iodide to yield N-(benzyl(methyl)amino)but-2-yne. Finally, the addition of 2-methoxyacetyl chloride results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. Its methoxyacetamide group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a butynyl group and a methoxyacetamide moiety, which may contribute to its biological activity. The synthesis typically involves multi-step processes:
- Formation of N-benzylpropargylamine : Reaction of benzylamine with propargyl bromide.
- Methylation : Introduction of the methyl group via reaction with methyl iodide.
- Acetylation : Final reaction with 2-methoxyacetyl chloride to yield the target compound.
The overall synthetic route can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Base: Sodium hydride |
| 2 | Methylation | Methyl iodide |
| 3 | Acetylation | 2-methoxyacetyl chloride |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound may function through:
- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their activity, leading to altered metabolic processes.
- Receptor Modulation : The compound may act as a ligand for cellular receptors, influencing signal transduction pathways.
Research Findings
Research has indicated several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains, potentially by disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases or inhibition of anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide | Contains a chlorophenyl group | Moderate anticancer activity |
| N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide | Sulfonamide derivative | Lower antibacterial efficacy |
The presence of the methoxyacetamide group in the target compound appears to enhance its binding interactions and overall biological activity compared to these analogs.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and E. coli in vitro, suggesting potential for development as an antibiotic agent.
- Cancer Cell Line Studies : In experiments involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
